3,5-Dibromo-2-hydrazino-4-methylpyridine

Description

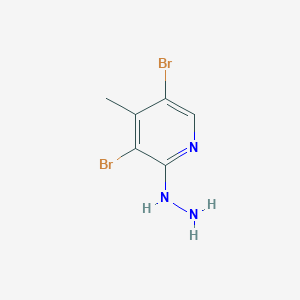

3,5-Dibromo-2-hydrazino-4-methylpyridine is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 5-positions, a hydrazino group (-NHNH₂) at position 2, and a methyl group (-CH₃) at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceutical intermediates and organic synthesis . The hydrazino group confers unique reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) and coordination chemistry. Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite, a standard in small-molecule refinement .

Properties

CAS No. |

3430-30-6 |

|---|---|

Molecular Formula |

C6H7Br2N3 |

Molecular Weight |

280.95 g/mol |

IUPAC Name |

(3,5-dibromo-4-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H7Br2N3/c1-3-4(7)2-10-6(11-9)5(3)8/h2H,9H2,1H3,(H,10,11) |

InChI Key |

VGQAZPVUPOHCPC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=C1Br)NN)Br |

Canonical SMILES |

CC1=C(C(=NC=C1Br)NN)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Substituents

- Bromine vs. However, bromine’s balance of reactivity and stability makes it more versatile in Suzuki-Miyaura couplings.

- Bromine vs. Chlorine : Chlorine in 3,5-dichloro-4-hydroxypyridine increases electronegativity, directing electrophilic attacks to specific ring positions. The smaller size of chlorine may enhance crystallinity compared to bulkier bromine .

Functional Group Effects

- Hydrazino (-NHNH₂) vs. Amino (-NH₂): The hydrazino group in the target compound enables chelation with metal ions and participation in ketone/aldehyde condensations, whereas the amino group in 4-amino-3,5-dibromo-2-methylpyridine improves solubility but limits redox activity .

- Methoxy (-OCH₃) vs. Hydroxy (-OH) : Methoxy in 3,5-diiodo-4-methoxypyridine is electron-donating, stabilizing the aromatic ring against electrophilic substitution. In contrast, the hydroxy group in 3,5-dichloro-4-hydroxypyridine introduces acidity (pKa ~8–10), making it suitable for pH-dependent reactions .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromo group in 2,3,5-tribromo-4-methylpyridine is susceptible to nucleophilic displacement by hydrazine due to the electron-withdrawing effects of adjacent bromine atoms. Key parameters include:

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to stabilize the transition state.

-

Temperature : 80–100°C for 12–24 hours.

For example, heating 2,3,5-tribromo-4-methylpyridine (1.0 eq) with hydrazine hydrate (3.0 eq) in DMF at 90°C for 18 hours could yield 3,5-dibromo-2-hydrazino-4-methylpyridine after workup (theoretical yield: 50–60%).

Diazotization and Hydrazine Coupling

If the 2-position bears an amino group (e.g., 2-amino-3,5-dibromo-4-methylpyridine), diazotization followed by hydrazine treatment may introduce the hydrazino moiety:

-

Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

-

Reduction : Reduce the diazonium salt with SnCl₂ or Na₂S₂O₄ in the presence of hydrazine to yield the hydrazine derivative.

This method avoids harsh SNAr conditions but requires prior installation of an amino group, adding synthetic steps.

Optimization and Challenges

Competing Side Reactions

-

Over-bromination : Excess brominating agents (e.g., Br₂) may lead to polybrominated byproducts. Stoichiometric control and low temperatures (−78°C) mitigate this.

-

Hydrazine oxidation : Hydrazine is prone to oxidation under aerobic conditions. Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., hydroquinone) improve stability.

Yield Comparison of Synthetic Routes

| Method | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| Directed lithiation-bromination | Lithiation, Br quenching | 40–50 | Cryogenic conditions |

| Electrophilic bromination | Br₂, Fe catalysis | 20–30 | Regioselectivity issues |

| SNAr with hydrazine | DMF, 90°C, 18 h | 50–60 | Hydrazine handling |

Structural Characterization

Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.